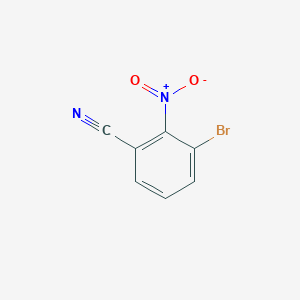

3-Bromo-2-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Bromo-2-nitrobenzonitrile is a chemical compound with the CAS number 1261777-18-7 . It is a powder at room temperature .

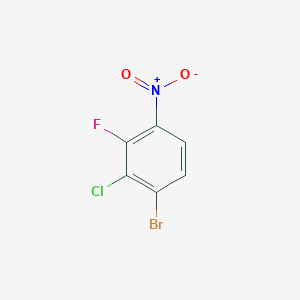

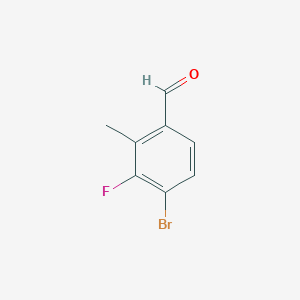

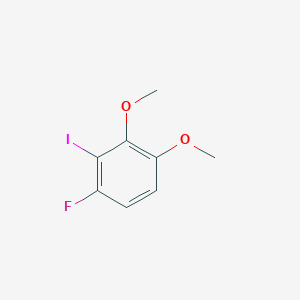

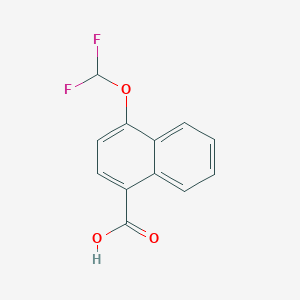

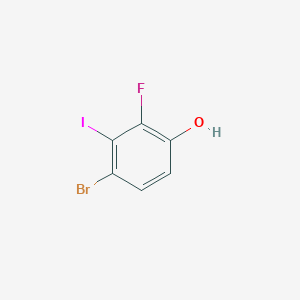

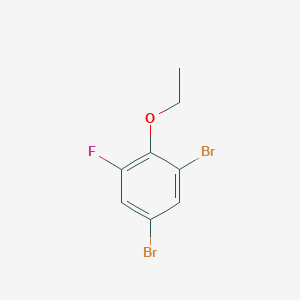

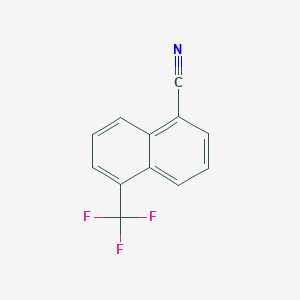

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a bromine atom, a nitro group, and a nitrile group attached to it . The exact positions of these groups on the benzene ring give the compound its unique properties.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Its molecular weight is 227.02 . The melting point is between 136-137 degrees Celsius .Scientific Research Applications

Thermophysical Behavior

A study focused on the thermophysical properties of nitrobenzonitriles, including 3-Bromo-2-nitrobenzonitrile, analyzed their behavior as a function of temperature. Differential scanning calorimetry revealed several phase transitions and measured heat capacities, enthalpies, and entropies of fusion processes for these compounds, suggesting their significant role in understanding material properties and phase behavior (Jiménez et al., 2002).

Photoreactions in Environmental Chemistry

Photoreactions involving halogenated benzene derivatives, such as this compound, have been extensively studied, especially their transformation in water containing sodium nitrite. These studies not only help understand the environmental fate of such compounds but also their potential applications in designing environmentally benign processes (Kochany & Choudhry, 1990).

Hydrogenation Processes

Research on the hydrogenation of nitrobenzonitriles, including this compound, using Raney nickel catalyst highlights the influence of substituent position on the hydrogenation outcome. This study is critical for developing synthetic pathways in organic chemistry, especially for compounds where selective hydrogenation is required (Koprivova & Červený, 2008).

Molecular Structure Analysis

Investigations into the structural changes caused by electron-withdrawing effects in nitrobenzonitriles, including this compound, provide insights into how such substituents affect molecular geometry and properties. These studies are crucial for materials science, offering a foundation for designing molecules with desired electronic properties (Graneek, Bailey, & Schnell, 2018).

Analytical and Environmental Applications

The solubility and preferential solvation studies of 3-nitrobenzonitrile, closely related to this compound, in various solvents and solvent mixtures provide valuable data for solvent selection in chemical processes and environmental studies. Understanding solubility and solvation behavior is essential for process design, waste treatment, and environmental monitoring (Zheng et al., 2018).

Safety and Hazards

This compound is classified as having acute toxicity (oral, dermal, inhalation), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure, respiratory tract irritation) . It is recommended to avoid breathing dust and contact with skin and eyes. Use of personal protective equipment is advised .

Mechanism of Action

Mode of Action

It’s known that brominated and nitrated compounds often undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound’s interaction with its targets could result in changes to the target’s function, potentially influencing biochemical pathways within the body.

Biochemical Pathways

For instance, it might participate in reactions at the benzylic position, which could influence various biochemical pathways .

Properties

IUPAC Name |

3-bromo-2-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-6-3-1-2-5(4-9)7(6)10(11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJNIVGBEWRZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.